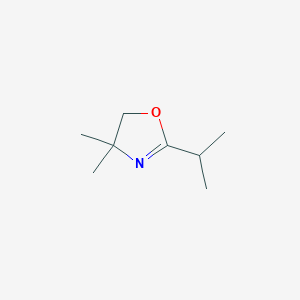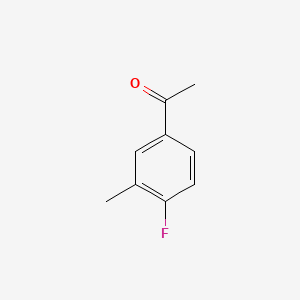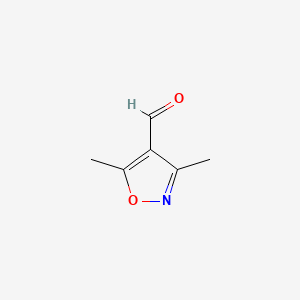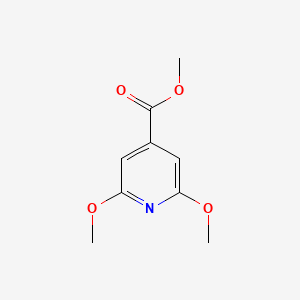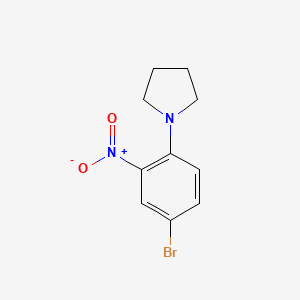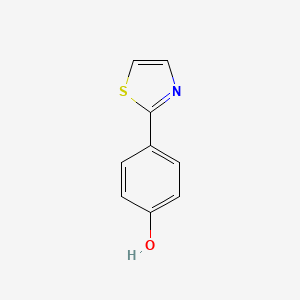
4-(2-Thiazolyl)phenol
Übersicht
Beschreibung
4-(2-Thiazolyl)phenol is a compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. Phenolic derivatives of thiazoles, such as 4-(2-Thiazolyl)phenol, have been studied for various applications, including their potential as corrosion inhibitors, antioxidants, and antimicrobial agents. These compounds are of interest due to their pharmacological activities and their role in the development of new materials with desirable electronic properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reaction sequences. For instance, new 2-(4-alkylthiophenoxy)-4-substituted-1,3-thiazoles have been synthesized from ethyl [4-(alkylthio)phenoxy]acetates through a series of reactions, including the formation of Schiff bases and subsequent reduction steps . Similarly, 2-(1,3,4-thiadiazolylaminomethyl)phenols were synthesized by reducing the CN double bond of intermediate Schiff bases . These methods demonstrate the complexity and versatility of synthetic routes available for creating thiazole-based compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has been employed to determine the crystal structure of certain derivatives, revealing details such as nonplanar geometries and the presence of intramolecular hydrogen bonds . Density functional theory (DFT) calculations have been used to predict molecular geometry, vibrational frequencies, and to compare with experimental data, providing a deeper understanding of the molecular structure and stability of these compounds .
Chemical Reactions Analysis
Thiazole derivatives participate in a range of chemical reactions. For example, the electrochemical polymerization of phenol-based thiazole monomers has been studied, leading to the synthesis of electroactive polymers with potential applications in electronic devices . The reactivity of thiazole derivatives is also influenced by their electronic properties, such as the energy levels of frontier molecular orbitals, which can be studied using cyclic voltammetry and spectroelectrochemical characterization .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. Quantum chemical parameters, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated to understand the electronic properties of these compounds . These properties are important for evaluating the potential use of thiazole derivatives as corrosion inhibitors, where their ability to adsorb onto metal surfaces and protect against acid-induced corrosion is of interest . Additionally, the antioxidant capacity of thiazole derivatives has been assessed through in vitro assays, revealing their potential to act as antiradical and electron donors . The electronic properties, such as band gap energies and the influence of frontier orbitals, have also been investigated to understand the reactivity and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, it’s possible that “4-(2-Thiazolyl)phenol” could have similar applications, but specific details would depend on the results of experimental research.
-
Antibacterial and Antioxidant Activities Thiazole-based compounds, which include “4-(2-Thiazolyl)phenol”, have been found to have significant antibacterial and antioxidant activities . In a study, thiazole-based Schiff base compounds were synthesized using both conventional and green approaches with ZnO nanoparticles as a catalyst . The synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus . Some compounds also displayed better DPPH radical scavenging potency compared to ascorbic acid . The binding affinity of the synthesized compounds against DNA gyrase B and human peroxiredoxin 5 was also studied .
-
Pharmacological Potential Thiazole-based Schiff base compounds have demonstrated significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They have shown antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Safety And Hazards
Zukünftige Richtungen
Thiazoles are present in more than 18 FDA-approved drugs . They are used in the cure of cancer and are also found to have an average inhibitory activity for leukemia P388 tumor in mice . Therefore, the future directions of “4-(2-Thiazolyl)phenol” could be in the field of medicinal chemistry, particularly in the development of new drugs for cancer treatment.
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRJZLHXKIISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001708 | |
| Record name | 4-(1,3-Thiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thiazolyl)phenol | |
CAS RN |
81015-49-8 | |
| Record name | 81015-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,3-Thiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-thiazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

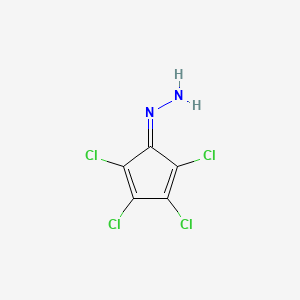
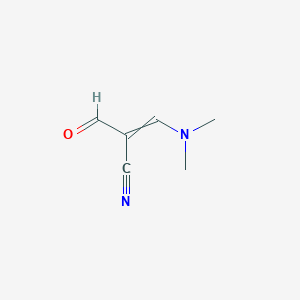
![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)
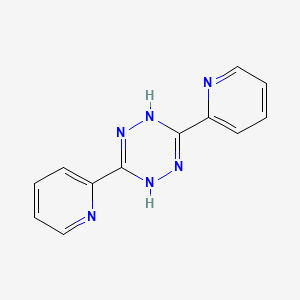
![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)
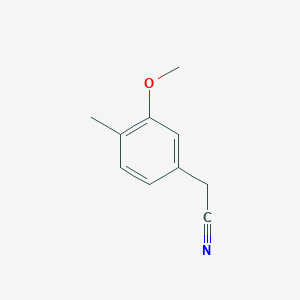
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)
